molecular formula C23H20FN5O2S B2947563 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1219845-12-1

3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Katalognummer: B2947563
CAS-Nummer: 1219845-12-1
Molekulargewicht: 449.5
InChI-Schlüssel: QQULKETYXYTDOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative with a structurally complex substituent at the 3-position. Its core quinazolinone scaffold is fused with a 1,3,4-thiadiazole ring bearing a 2-fluorophenyl group, linked via a piperidine moiety and a 2-oxoethyl spacer. The presence of the thiadiazole ring and fluorophenyl group may enhance lipophilicity and target binding, while the piperidine spacer could modulate solubility and pharmacokinetics.

Eigenschaften

IUPAC Name

3-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c24-18-9-3-1-7-16(18)22-27-26-21(32-22)15-6-5-11-28(12-15)20(30)13-29-14-25-19-10-4-2-8-17(19)23(29)31/h1-4,7-10,14-15H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQULKETYXYTDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a derivative of the quinazolinone and thiadiazole scaffolds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FN5OSC_{18}H_{20}FN_5OS with a molecular weight of approximately 373.45 g/mol. The structure includes a piperidine ring and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₈H₂₀FN₅OS
Molecular Weight373.45 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole and quinazolinone frameworks exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds similar to our target compound have demonstrated the ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause G1 phase arrest in the cell cycle, leading to reduced cell division.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, which can indirectly support their anticancer activity by reducing tumor-associated inflammation .

Case Studies

  • Study on Thiadiazole Derivatives :
    A study investigating various thiadiazole derivatives found that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity against multiple cancer cell lines. The presence of the fluorine atom was noted to increase lipophilicity and cellular uptake .
  • Quinazolinone Derivatives :
    Research focusing on quinazolinone derivatives demonstrated that modifications at the 2-position significantly influenced biological activity. Compounds similar to our target showed potent activity against MCF-7 cells with IC50 values ranging from 0.74 to 10 μg/mL depending on structural variations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances anticancer activity.
  • Linker Variations : Modifying the linker between the quinazolinone and thiadiazole moieties can significantly affect potency and selectivity towards different cancer types .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in its combination of a quinazolinone core, fluorophenyl-thiadiazole, and piperidine linker. Below is a comparative analysis with similar derivatives from the literature:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Reference
Target Compound Quinazolin-4(3H)-one 3-(2-oxoethyl)-piperidinyl-5-(2-fluorophenyl)-1,3,4-thiadiazole
2-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one (4a) Dihydroquinazolin-4(1H)-one 3-(5-phenyl-1,3,4-thiadiazol-2-yl), 2-phenyl
7-Chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-one (139) Quinazolin-4(3H)-one 7-chloro, 2-methyl, 3-(1,3,4-thiadiazol-2-yl)
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one Quinazolin-4(3H)-one 2-hydroxy, 3-(2-oxoethyl-piperazinyl-4-(2-fluorophenyl))

Key Observations :

  • Piperidine vs. Piperazine Linkers : The target compound uses a piperidine linker, whereas the analog in employs a piperazine group. Piperidine’s reduced polarity may enhance membrane permeability compared to piperazine.
  • Thiadiazole Substituents: The target’s 5-(2-fluorophenyl)-thiadiazole contrasts with the non-fluorinated phenyl-thiadiazole in and simpler thiadiazole in . Fluorination likely improves metabolic stability and target affinity .
  • Core Modifications: Unlike the dihydroquinazolinone in , the target retains the aromatic quinazolinone core, which is critical for planar binding to biological targets like kinases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.